molecular formula C7H6F2O3S B13543512 2,2-Difluoro-3-hydroxy-3-(thiophen-3-yl)propanoic acid CAS No. 681240-19-7

2,2-Difluoro-3-hydroxy-3-(thiophen-3-yl)propanoic acid

Cat. No.: B13543512
CAS No.: 681240-19-7
M. Wt: 208.18 g/mol
InChI Key: OULPYIVOSXYQHO-UHFFFAOYSA-N
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Description

2,2-Difluoro-3-hydroxy-3-(thiophen-3-yl)propanoic acid is an organic compound that features a thiophene ring, a hydroxy group, and two fluorine atoms attached to a propanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Difluoro-3-hydroxy-3-(thiophen-3-yl)propanoic acid typically involves the introduction of fluorine atoms and the formation of the thiophene ring. One common method is the reaction of thiophene derivatives with fluorinated reagents under controlled conditions. The reaction conditions often include the use of catalysts, specific temperatures, and solvents to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include continuous flow reactors, advanced purification techniques, and the use of environmentally friendly solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

2,2-Difluoro-3-hydroxy-3-(thiophen-3-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone or aldehyde, while substitution of the fluorine atoms could introduce various functional groups such as amines or ethers.

Scientific Research Applications

2,2-Difluoro-3-hydroxy-3-(thiophen-3-yl)propanoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism by which 2,2-Difluoro-3-hydroxy-3-(thiophen-3-yl)propanoic acid exerts its effects involves interactions with specific molecular targets. The presence of fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, potentially leading to inhibition or activation of biological pathways. The thiophene ring may also contribute to the compound’s overall stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

    2,2-Difluoro-3-hydroxypentanoic acid: Similar structure but with a different alkyl chain length.

    3,3,3-Trifluoro-2,2-dimethylpropionic acid: Contains three fluorine atoms and a different substitution pattern.

Uniqueness

2,2-Difluoro-3-hydroxy-3-(thiophen-3-yl)propanoic acid is unique due to the combination of the thiophene ring and the specific positioning of the fluorine atoms. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

CAS No.

681240-19-7

Molecular Formula

C7H6F2O3S

Molecular Weight

208.18 g/mol

IUPAC Name

2,2-difluoro-3-hydroxy-3-thiophen-3-ylpropanoic acid

InChI

InChI=1S/C7H6F2O3S/c8-7(9,6(11)12)5(10)4-1-2-13-3-4/h1-3,5,10H,(H,11,12)

InChI Key

OULPYIVOSXYQHO-UHFFFAOYSA-N

Canonical SMILES

C1=CSC=C1C(C(C(=O)O)(F)F)O

Origin of Product

United States

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